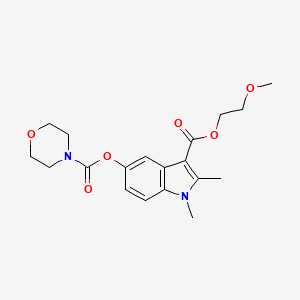
2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The closest compounds I found are 2,5-Dimethoxyphenylacetic acid and Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester . These compounds are part of the class of organic compounds known as dimethoxybenzenes. They are aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Overview: 2-[3-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid exhibits potential as a scaffold for drug design due to its unique structure and functional groups.
Applications:- Antioxidant Properties : Researchers investigate its antioxidant activity, which could be relevant for developing novel therapeutic agents .
Natural Product Chemistry
Overview: Natural product chemistry involves isolating and characterizing compounds from natural sources. 2-[3-(2,5-Dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid has been identified in certain plant extracts.
Applications:- Phenanthrene Derivatives : Researchers study its isolation from the heartwood of Combretum hereroense, a plant native to Africa . Investigating its biological activities may reveal new insights.
Analytical Chemistry
Overview: Analytical chemists use techniques to identify and quantify chemical compounds. This compound serves as a reference standard for method development.
Applications:Safety And Hazards
Propiedades
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-20-9-3-5-12(21-2)10(7-9)11-4-6-13(17)16(15-11)8-14(18)19/h3-7H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKCDIXUGGZZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2698538.png)
![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2698539.png)




![2-Chloro-1-[4-(4-ethoxypyrimidin-2-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2698548.png)
![N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2698550.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide](/img/structure/B2698553.png)

![3-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2698555.png)
![3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid](/img/structure/B2698556.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2698557.png)
